molecular formula C15H29N3O4S B7094562 Tert-butyl 2-[[4-(methylsulfamoyl)piperidin-1-yl]methyl]azetidine-1-carboxylate

Tert-butyl 2-[[4-(methylsulfamoyl)piperidin-1-yl]methyl]azetidine-1-carboxylate

Cat. No.: B7094562
M. Wt: 347.5 g/mol
InChI Key: PPVYQEPEDXHORE-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[4-(methylsulfamoyl)piperidin-1-yl]methyl]azetidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a piperidine ring, and an azetidine ring

Properties

IUPAC Name

tert-butyl 2-[[4-(methylsulfamoyl)piperidin-1-yl]methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O4S/c1-15(2,3)22-14(19)18-10-5-12(18)11-17-8-6-13(7-9-17)23(20,21)16-4/h12-13,16H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVYQEPEDXHORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN2CCC(CC2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[[4-(methylsulfamoyl)piperidin-1-yl]methyl]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Methylsulfamoyl Group: This step involves the sulfonation of the piperidine ring using methylsulfonyl chloride under basic conditions.

    Formation of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving an appropriate azetidine precursor.

    Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[[4-(methylsulfamoyl)piperidin-1-yl]methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and azetidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Tert-butyl 2-[[4-(methylsulfamoyl)piperidin-1-yl]methyl]azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[[4-(methylsulfamoyl)piperidin-1-yl]methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-[[4-(methylsulfamoyl)piperidin-1-yl]methyl]azetidine-1-carboxylate is unique due to the presence of both piperidine and azetidine rings, along with the methylsulfamoyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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